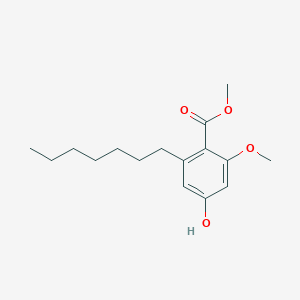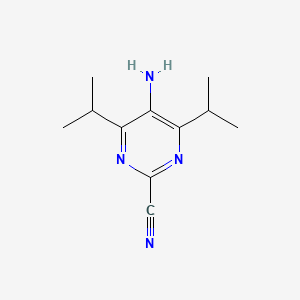
Tetrahydrothiamin monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrothiamin monophosphate is a derivative of thiamine (vitamin B1), which plays a crucial role in various biochemical processes. Thiamine is essential for carbohydrate metabolism and neural function. This compound is a phosphorylated form of thiamine, which is involved in the conversion of thiamine to its active coenzyme form, thiamine diphosphate. This compound is significant in the study of thiamine metabolism and its related biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrothiamin monophosphate typically involves the phosphorylation of thiamine. One common method includes the reaction of thiamine with phosphoric acid under controlled conditions to yield the monophosphate derivative. The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the monophosphate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity thiamine and phosphoric acid, along with advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrothiamin monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiamine diphosphate.
Reduction: Under certain conditions, it can be reduced back to thiamine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiamine diphosphate.
Reduction: Thiamine.
Substitution: Various thiamine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tetrahydrothiamin monophosphate has several applications in scientific research:
Chemistry: It is used to study the phosphorylation and dephosphorylation mechanisms of thiamine.
Biology: It helps in understanding the role of thiamine in cellular metabolism and energy production.
Medicine: It is used in research related to thiamine deficiency and its impact on neurological functions.
Industry: It is used in the development of thiamine supplements and fortified foods to combat vitamin B1 deficiency.
Mecanismo De Acción
Tetrahydrothiamin monophosphate exerts its effects by participating in the thiamine metabolic pathway. It is converted to thiamine diphosphate, which acts as a coenzyme for several enzymes involved in carbohydrate metabolism. These enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. The compound’s molecular targets are primarily these enzymes, and its pathway involves the conversion of thiamine to its active coenzyme forms, facilitating various metabolic processes.
Comparación Con Compuestos Similares
Thiamine Diphosphate: The active coenzyme form of thiamine, essential for enzyme function in metabolism.
Thiamine Triphosphate: Another phosphorylated form of thiamine with potential neuroactive properties.
Benfotiamine: A synthetic derivative of thiamine with higher bioavailability.
Uniqueness: Tetrahydrothiamin monophosphate is unique due to its specific role in the intermediate steps of thiamine metabolism. Unlike thiamine diphosphate, which is the active coenzyme, this compound serves as a precursor and is crucial for understanding the phosphorylation process of thiamine. Its study provides insights into the regulation and efficiency of thiamine utilization in biological systems.
Propiedades
Número CAS |
60689-64-7 |
|---|---|
Fórmula molecular |
C12H21N4O4PS |
Peso molecular |
348.36 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H21N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,13,14,15)(H2,17,18,19) |
Clave InChI |
JACGOYDLTZHGRT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)






![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)






